N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic compound that has been studied for its potential antibacterial properties . The primary targets of this compound are bacterial strains, including Gram-positive and Gram-negative bacteria .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growthIt’s known that the compound exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound likely interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for the compound .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. In particular, the compound has shown promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM .
Biochemical Analysis
Biochemical Properties
N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, by binding to their active sites and modulating their activity . These interactions can lead to changes in cellular processes and have potential therapeutic implications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of proteins essential for cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity . For example, it can inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, it can activate or inhibit receptors by binding to their ligand-binding domains, leading to changes in downstream signaling pathways . These interactions can result in alterations in gene expression, enzyme activity, and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and improving cognitive function . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Oxazole Ring Formation: The oxazole ring is formed by reacting an appropriate α-haloketone with an amide or nitrile.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole core with the oxazole ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of catalysts like piperidine can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
- Benzimidazole Derivatives
Uniqueness
N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of benzothiazole and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-12-10-15(21-24-12)17(23)22(11-13-6-4-5-9-19-13)18-20-14-7-2-3-8-16(14)25-18/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZMAQAYOFVXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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